Methyl 2-hydroxybutanoate

Description

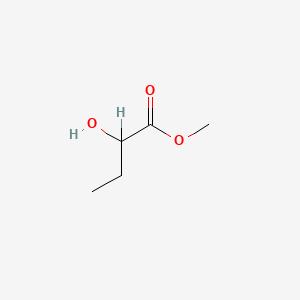

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMCDMDOHABRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334352 | |

| Record name | Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29674-47-3 | |

| Record name | Methyl 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-hydroxybutanoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-hydroxybutanoate

Abstract

This compound (C₅H₁₀O₃) is a chiral α-hydroxy ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a versatile building block, particularly for the synthesis of complex, stereochemically defined molecules relevant to the pharmaceutical and flavor industries.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.

Nomenclature and Molecular Structure

This compound's structure is centered around a four-carbon butanoate chain with a hydroxyl group at the α-position (C2). The presence of a stereocenter at C2 means the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Methyl 2-hydroxybutanoate.

-

Systematic IUPAC Name : this compound[3]

-

Common Synonyms : Methyl 2-hydroxybutyrate, Methyl α-hydroxybutyrate[3]

-

Molecular Formula : C₅H₁₀O₃[4]

-

Molecular Weight : 118.13 g/mol [4]

Table 1: Compound Identifiers

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 29674-47-3[5] | 73349-07-2[4] | 73349-08-3[1] |

| PubChem CID | 520445[3] | 11701033 | 98894 |

| InChI Key | DDMCDMDOHABRHD-UHFFFAOYSA-N[3] | DDMCDMDOHABRHD-SCSAIBSYSA-N | DDMCDMDOHABRHD-BYPYZUCNSA-N[1] |

| Canonical SMILES | CCC(C(=O)OC)O[3] | CC--INVALID-LINK--O[4] | CC--INVALID-LINK--O[1] |

The stereochemistry is critical in pharmaceutical applications, where often only one enantiomer provides the desired biological activity. The choice between the (R) or (S) form is a foundational decision in the design of a synthetic pathway.[2][6]

Physicochemical Properties

The physical properties of this compound are dictated by its functional groups. The ester group imparts a characteristic fruity odor and moderate volatility, while the hydroxyl group allows for hydrogen bonding, increasing its boiling point and water solubility compared to its non-hydroxylated analogue, methyl butanoate.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 159.3 °C at 760 mmHg | [4][7] |

| Density | 1.05 g/cm³ | [4][8] |

| Flash Point | 54.6 °C | [4][7] |

| Solubility | Moderately soluble in water; soluble in organic solvents | [1][5] |

| Vapor Pressure | 0.9 ± 0.6 mmHg at 25°C | |

| Refractive Index | ~1.420 |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the two key functional groups.

-

O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9]

-

C-H Stretch : Absorptions around 2850-3000 cm⁻¹ arise from the C-H bonds of the ethyl and methyl groups.[9]

-

C=O Stretch : A very strong, sharp peak will appear around 1735-1750 cm⁻¹ for the ester carbonyl group.[9]

-

C-O Stretch : Two distinct C-O stretching bands are expected: one for the C-O bond of the alcohol (around 1050-1150 cm⁻¹) and another for the ester C-O bonds (around 1150-1300 cm⁻¹).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.

-

¹H NMR :

-

-OCH₃ (Methyl Ester) : A singlet at ~3.7 ppm (3H).

-

-CH(OH)- (α-proton) : A triplet or doublet of quartets at ~4.2 ppm (1H), coupled to the adjacent methylene group and hydroxyl proton (if not exchanged with D₂O).

-

-OH (Hydroxyl) : A broad singlet whose chemical shift is concentration and solvent dependent, typically between 2-4 ppm (1H).

-

-CH₂- (Methylene) : A multiplet (diastereotopic protons) at ~1.7-1.9 ppm (2H), coupled to both the α-proton and the terminal methyl group.

-

-CH₃ (Terminal Methyl) : A triplet at ~0.9 ppm (3H), coupled to the methylene group.

-

-

¹³C NMR :

-

C=O (Ester Carbonyl) : ~175 ppm.

-

-CH(OH)- (α-carbon) : ~70 ppm.

-

-OCH₃ (Ester Methyl) : ~52 ppm.

-

-CH₂- (Methylene) : ~27 ppm.

-

-CH₃ (Terminal Methyl) : ~10 ppm.

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 118 would be observed. Common fragmentation patterns for α-hydroxy esters include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the carbomethoxy group (-COOCH₃, 59 Da).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two functional groups. These sites can react independently or, in some cases, influence each other.

-

Ester Hydrolysis : The ester can be hydrolyzed to 2-hydroxybutanoic acid and methanol under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is irreversible and is often used for quantitative conversion.[5]

-

Transesterification : In the presence of an acid or base catalyst, reacting with another alcohol (R'-OH) will exchange the methyl group for the R' group, forming a new ester.[1]

-

Oxidation : The secondary alcohol can be oxidized. Using a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield methyl 2-oxobutanoate. Stronger oxidizing agents (e.g., chromic acid) can lead to cleavage of the C-C bond.

-

Hydroxyl Group Derivatization : The -OH group can be protected (e.g., as a silyl ether or benzyl ether) to prevent it from interfering in subsequent reactions at the ester. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, often with inversion of stereochemistry.[2]

Synthesis and Purification

Multiple synthetic routes to this compound exist. A common and straightforward laboratory-scale method is the Fischer esterification of 2-hydroxybutanoic acid.

Protocol: Fischer Esterification of 2-Hydroxybutanoic Acid

This protocol describes a representative synthesis. The causality behind key steps is highlighted to ensure self-validation and reproducibility.

Objective : To synthesize this compound from 2-hydroxybutanoic acid and methanol using an acid catalyst.

Materials :

-

2-hydroxybutanoic acid (1.0 eq)

-

Anhydrous Methanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Methodology :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxybutanoic acid and anhydrous methanol.

-

Rationale: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

-

Catalyst Addition : Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is done cautiously and while cooling to manage the exothermic reaction.

-

-

Reflux : Heat the reaction mixture to reflux (approx. 65-70°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

-

-

Workup & Neutralization : Cool the mixture to room temperature. Transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst.

-

Causality: Neutralization is critical. The bicarbonate quenches the acid catalyst, stopping the reaction. Caution : CO₂ gas will evolve; vent the separatory funnel frequently to release pressure.

-

-

Extraction : Add an organic solvent (e.g., diethyl ether) and extract the product from the aqueous layer. The ester is more soluble in the organic phase. Repeat the extraction 2-3 times to maximize recovery.[10]

-

Rationale: This partitions the desired organic product away from water-soluble salts and residual methanol.

-

-

Washing & Drying : Combine the organic extracts and wash with brine. This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous MgSO₄.[10]

-

Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Fractional Distillation

For high purity, the crude product should be purified by fractional distillation under reduced pressure.[11][12]

-

Rationale: Distillation under reduced pressure (vacuum) allows the compound to boil at a lower temperature, preventing potential thermal decomposition that might occur at its atmospheric boiling point. Fractional distillation is necessary to separate the product from any residual starting material or side products with close boiling points.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material for synthesizing single-enantiomer active pharmaceutical ingredients (APIs).[1][13] The stereocenter is often incorporated into the final drug molecule, where specific stereochemistry is essential for binding to biological targets like enzymes or receptors.

While direct incorporation is common, the functional groups can also be transformed. For example:

-

The hydroxyl group can be converted to an amino group (with retention or inversion of stereochemistry) to produce chiral amino acid derivatives.[2]

-

The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol, another important synthetic intermediate.

The pharmaceutical industry's increasing focus on stereochemically pure drugs underscores the demand for high-quality chiral intermediates like the enantiomers of this compound.[6]

Safety and Handling

This compound is a flammable liquid and an eye irritant. Standard laboratory safety precautions should be strictly followed.[3]

-

GHS Hazard Statements : H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements :

-

Storage : Store in a cool, well-ventilated place at 2°C - 8°C in a tightly sealed container.[4][8]

-

Handling : Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

References

- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]

- 5. CAS 29674-47-3: this compound | CymitQuimica [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 29674-47-3 | EBA67447 [biosynth.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. JP4271494B2 - Method for producing this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methyl 2-hydroxybutanoate CAS number and structure

An In-Depth Technical Guide to Methyl 2-hydroxybutanoate: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a chiral alpha-hydroxy ester, a seemingly simple molecule that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a stereocenter at the C2 position, makes it a critical precursor for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties and handling is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, a field-proven synthesis protocol, spectroscopic signature, key applications, and essential safety procedures.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. This compound is a chiral molecule, existing as two distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific stereoisomer used is critical in stereoselective synthesis, a cornerstone of modern drug development.

Core Identification

The compound's identity is defined by its various names, registration numbers, and structural formulas. These identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 2-hydroxybutyrate | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][3][4] |

| CAS Number (Racemate) | 29674-47-3 | [1][5] |

| CAS Number (R)-enantiomer | 73349-07-2 | [2][4][6] |

| CAS Number (S)-enantiomer | 73349-08-3 | [3][7][8] |

| Canonical SMILES | CCC(C(=O)OC)O | [1] |

| (R)-Isomer SMILES | CC--INVALID-LINK--O | [2][4] |

| (S)-Isomer SMILES | --INVALID-LINK--(CC)O | [7] |

Structural Significance

The structure of this compound consists of a four-carbon butanoate chain with a hydroxyl (-OH) group on the second carbon (the α-carbon) and a methyl ester group. The α-carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image. This chirality is the most significant feature from a drug development perspective, as the biological activity of many pharmaceuticals is dependent on a specific enantiomeric form.[9]

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a liquid at room temperature with a characteristic fruity odor, typical of many small esters.[7]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | ~159.3 °C | [2] |

| Density | ~1.05 g/cm³ | [2] |

| Flash Point | ~54.6 °C | [2] |

| Solubility | Soluble in organic solvents; moderate solubility in water | [7] |

Part 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of 2-hydroxybutanoic acid with methanol.[7] This acid-catalyzed reaction is a classic, equilibrium-driven process.

Causality of the Fischer-Speier Esterification

The choice of Fischer esterification is grounded in its reliability and the use of readily available, inexpensive starting materials (the carboxylic acid, an alcohol, and a strong acid catalyst).[10] The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[11][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester is formed upon final deprotonation.[12]

The reaction is reversible.[10] To ensure a high yield of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed, for example, with a Dean-Stark apparatus.[12]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, including steps for reaction, isolation, and purification.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring solution.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Workup - Neutralization: After cooling the mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.[13] The purity should be confirmed by NMR or GC-MS.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and assessing the purity of the synthesized product. The expected data provides a benchmark against which experimental results can be compared.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₂CH₃ ), ~1.7 (m, 2H, -CH₂ CH₃), ~3.5-4.0 (s, 3H, -OCH₃), ~4.1 (t, 1H, -CH (OH)-), variable (s, 1H, -OH ) |

| ¹³C NMR | δ (ppm): ~10 (-CH₂CH₃ ), ~25 (-CH₂ CH₃), ~52 (-OCH₃ ), ~70 (-C H(OH)-), ~175 (C =O) |

| IR (cm⁻¹) | ~3500-3200 (broad, O-H stretch), ~2980-2850 (C-H stretch), ~1740 (strong, C=O ester stretch) |

| Mass Spec (EI) | m/z: 118 (M⁺), fragments corresponding to loss of -OCH₃ (87) and -COOCH₃ (59). |

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral intermediate for synthesizing complex, high-value molecules.

Chiral Building Block in Pharmaceutical Synthesis

Enantiomerically pure forms of this compound, such as the (R) or (S) isomer, are indispensable in asymmetric synthesis. They allow for the introduction of a defined stereocenter early in a synthetic route, which is often more efficient than performing chiral separations later on. The parent acid, (S)-2-hydroxybutanoic acid, is a documented intermediate in the synthesis of Idelalisib, a kinase inhibitor used to treat certain blood cancers.[9] This direct link underscores the industrial relevance of this chemical family in producing life-saving medicines.

The introduction of specific stereocenters and functional groups like methyl esters is a key strategy in lead compound optimization.[14] These modifications can profoundly influence a drug's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14]

Caption: Role of this compound as a chiral precursor in API synthesis.

Solvent and Reagent

In a broader context, this compound can also be used as a specialty solvent or as a reactant in transesterification reactions, making it a versatile tool in the synthetic chemist's arsenal.[2][3]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical. This compound is classified as a flammable liquid and an eye irritant.[1]

| Aspect | Guideline | Source(s) |

| Hazards | GHS02 (Flame): Flammable liquid and vapor. GHS07 (Exclamation Mark): Causes serious eye irritation. | [1][2] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources. | [15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C. Keep away from strong oxidizing agents and strong bases. | [2][15] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms persist. | [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [15] |

Conclusion

This compound is more than a simple ester; it is a key enabling molecule for advanced organic synthesis. Its defined structure, particularly its chirality, provides a reliable entry point for constructing complex molecular architectures required for modern pharmaceuticals. For the research and drug development professional, a mastery of its synthesis, properties, and safe handling is fundamental to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

- 1. This compound | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]

- 3. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 4. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 29674-47-3 [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. nbinno.com [nbinno.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. JP4271494B2 - Method for producing this compound - Google Patents [patents.google.com]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

A Spectroscopic Guide to Methyl 2-hydroxybutanoate: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

[CITY, STATE] – In the intricate world of chemical analysis and drug development, the precise characterization of molecular structures is paramount. This technical guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the spectroscopic data for Methyl 2-hydroxybutanoate. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive understanding of this molecule's structural features, underpinned by field-proven insights and authoritative references.

This compound (C₅H₁₀O₃, CAS No: 29674-47-3) is a chiral ester with applications in various fields, including as a building block in organic synthesis.[1][2] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for understanding its role in chemical reactions. This guide will walk through the theoretical underpinnings and practical interpretation of its spectral data.

The Molecular Blueprint: An Overview

Before delving into the spectroscopic particulars, it is essential to visualize the molecular structure of this compound. The following diagram illustrates the connectivity of atoms within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.

Data Interpretation and Insights

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning these signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (C4) | ~0.9 | Triplet | ~7.5 | 3H |

| -CH₂- (C3) | ~1.7 | Multiplet | 2H | |

| -OH | Variable | Singlet (broad) | 1H | |

| -OCH₃ (C5) | ~3.7 | Singlet | 3H | |

| -CH- (C2) | ~4.2 | Triplet | ~6.5 | 1H |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

The triplet for the terminal methyl group (C4) arises from coupling with the adjacent methylene protons (C3). The methylene protons, in turn, appear as a multiplet due to coupling with both the methyl and the methine protons. The methine proton (C2) signal is a triplet due to coupling with the methylene protons. The singlet for the methoxy group (C5) indicates no adjacent protons.

Caption: Key ¹H NMR correlations in this compound.

Carbon-13 NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Similar to ¹H NMR, a concentrated solution of the compound in a deuterated solvent is used. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Insights

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (C4) | ~10 |

| -C H₂- (C3) | ~30 |

| -OC H₃ (C5) | ~52 |

| -C H- (C2) | ~70 |

| C =O (C1) | ~175 |

The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon (C1) is the most deshielded and appears at the lowest field. The carbon attached to the hydroxyl group (C2) is also significantly deshielded. The aliphatic carbons (C3, C4, and C5) appear at higher fields.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy

A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.

Data Interpretation and Insights

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600-3200 (broad) |

| C-H (Alkane) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C-O (Ester/Alcohol) | Stretching | 1300-1000 |

The broad absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group. The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹. The region between 1300 and 1000 cm⁻¹ contains C-O stretching vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, typically using a gas chromatograph (GC-MS) for separation and introduction. Electron ionization (EI) is a common method for generating ions.

Data Interpretation and Insights

The mass spectrum of this compound provides crucial information for confirming its molecular weight and structure.[3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - CH₃]⁺ |

| 89 | Moderate | [M - C₂H₅]⁺ |

| 59 | High | [COOCH₃]⁺ |

The molecular ion peak ([M]⁺) at m/z 118 confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. The loss of a methyl group (-15) or an ethyl group (-29) from the molecular ion is observed. A prominent peak at m/z 59 corresponds to the methoxycarbonyl fragment, which is characteristic of methyl esters.

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a comprehensive and self-validating system of analysis. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical entity in their work.

References

A Deep Dive into the Solubility of Methyl 2-Hydroxybutanoate in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and purification processes. Methyl 2-hydroxybutanoate, a chiral ester with significant applications as a synthetic intermediate, presents a unique solubility profile governed by its distinct functional groups. This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents, grounded in theoretical principles and practical experimental methodologies.

Physicochemical Profile of this compound

This compound is a clear, colorless to pale yellow liquid characterized by a fruity odor.[1] Its molecular structure, featuring a hydroxyl group, an ester linkage, and a short alkyl chain, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Boiling Point | ~159.3 °C | [2] |

| Density | ~1.05 g/cm³ | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[3] For this compound, its solubility behavior is a nuanced interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. The ester group (-COO-) contains electronegative oxygen atoms, enabling it to act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

The carbonyl group (C=O) within the ester functionality imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions. This polarity is key to its miscibility with polar aprotic solvents.

Finally, the ethyl and methyl groups contribute to the molecule's nonpolar character, allowing for van der Waals (London dispersion) forces to influence its solubility in nonpolar solvents. The balance between the polar hydroxyl and ester groups and the nonpolar alkyl chain ultimately dictates the extent of its solubility in a given solvent.

Qualitative Solubility Profile

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the hydroxyl group of the solvent and both the hydroxyl and ester groups of this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated, driven by the favorable dipole-dipole interactions between the polar functionalities of the solvent and the ester group of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. While London dispersion forces will be present, the lack of strong polar interactions will hinder extensive mixing. The presence of the polar hydroxyl and ester groups makes it less compatible with purely nonpolar environments.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, the following table provides a general overview based on the expected solubility trends. It is crucial for researchers to experimentally determine the precise solubility for their specific application and conditions.

| Solvent Class | Solvent | Expected Solubility at 25°C ( g/100 mL) |

| Polar Protic | Methanol | Highly Soluble |

| Ethanol | Highly Soluble | |

| Polar Aprotic | Acetone | Soluble |

| Ethyl Acetate | Soluble | |

| Diethyl Ether | Moderately Soluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Sparingly Soluble |

Note: This table is illustrative and based on chemical principles. Actual values should be determined experimentally.

Experimental Determination of Solubility: The Isothermal Saturation Method

For accurate and reliable quantitative solubility data, the isothermal saturation method is a widely accepted and robust technique.[4] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Causality Behind Experimental Choices

The choice of the isothermal saturation method is deliberate. By allowing the system to reach equilibrium at a constant temperature, we ensure that the measured solubility is the true thermodynamic solubility, representing the maximum amount of solute that can dissolve under those conditions.[5] Vigorous agitation is employed to maximize the surface area of contact between the liquid solute and the solvent, thereby accelerating the attainment of equilibrium. The subsequent analysis of the supernatant after separation of any undissolved solute provides a direct measure of the solubility.

A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating steps to ensure equilibrium has been reached. This can be confirmed by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

Step-by-Step Experimental Workflow

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer with a water bath.

-

Sealed glass vials or flasks.

-

Calibrated pipettes and syringes.

-

Analytical balance.

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.

-

Syringe filters (0.45 µm).

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Place the vial in the thermostatically controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a calibrated pipette or syringe. To avoid contamination from any undissolved solute, it is crucial to filter the sample through a syringe filter.

-

Analysis: Dilute the collected sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as g/100 mL or mol/L.

Caption: Experimental workflow for solubility determination.

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and representative solvents from different classes.

References

An In-depth Technical Guide to the Chirality and Enantiomers of Methyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property in molecular science with profound implications for the pharmaceutical industry. The differential pharmacological and toxicological profiles of a drug's enantiomers necessitate robust methods for their synthesis, separation, and analysis. Methyl 2-hydroxybutanoate, a chiral ester, serves as a valuable building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing field-proven methodologies for its enantioselective synthesis and chiral separation. We delve into the causality behind experimental choices, present validated protocols for high-performance liquid chromatography (HPLC), and offer insights grounded in established analytical principles to support drug discovery and development workflows.

The Criticality of Chirality in Modern Drug Development

In the context of pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereoselective interactions with chiral drug molecules. The two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can exhibit markedly different effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1][2]

The historical case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. Consequently, regulatory agencies worldwide now mandate a thorough investigation of the properties of each enantiomer of a new chiral drug candidate.[2] This has driven the demand for enantiopure compounds and the development of sophisticated techniques for their synthesis and analysis. The ability to selectively synthesize or resolve a single enantiomer is a critical capability in modern drug development, enabling the creation of safer and more effective medicines.[1]

This compound: A Key Chiral Synthon

This compound is a chiral organic compound featuring a stereocenter at the second carbon (C2), the carbon atom bearing the hydroxyl group. This gives rise to two distinct enantiomers: (R)-Methyl 2-hydroxybutanoate and (S)-Methyl 2-hydroxybutanoate.[3][4] Its utility as a synthetic intermediate stems from the presence of multiple functional groups—an ester, a hydroxyl group, and a chiral center—that can be strategically manipulated to build more complex molecular architectures.[3]

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical Properties

A clear understanding of the distinct properties of each enantiomer is essential for their handling, analysis, and application. The following table summarizes key physicochemical data for the (R) and (S) enantiomers of this compound.

| Property | (R)-Methyl 2-hydroxybutanoate | (S)-Methyl 2-hydroxybutanoate |

| CAS Number | 73349-07-2[4][5][6][7] | 73349-08-3[8][9][10][11] |

| Molecular Formula | C₅H₁₀O₃[4][5][6] | C₅H₁₀O₃[8][10][11] |

| Molecular Weight | 118.13 g/mol [4][5] | 118.13 g/mol [8][10] |

| SMILES | CC--INVALID-LINK--O[4][5] | CC--INVALID-LINK--O[6][10] |

| Appearance | Liquid | Colorless to pale yellow liquid[3] |

| Density | ~1.05 g/cm³[5] | ~1.05 g/cm³[10] |

| Storage | 2°C - 8°C[5][6] | <-15°C[10] |

Enantioselective Synthesis & Chiral Resolution

Producing a single enantiomer of this compound can be approached in two primary ways: direct asymmetric synthesis to create the desired enantiomer selectively, or the synthesis of a racemic mixture followed by chiral resolution to separate the two enantiomers.

Biocatalytic Kinetic Resolution

Biocatalysis offers a "greener" and highly selective alternative to traditional chemical synthesis.[12] Kinetic resolution using enzymes, such as lipases, is a powerful technique. The enzyme stereoselectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic substrate at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure substrate from the newly formed, enantiopure product.[12]

Caption: Workflow for Biocatalytic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound in an anhydrous organic solvent (e.g., toluene or THF).

-

Acyl Donor Addition: Add an acyl donor, such as vinyl acetate, typically in a slight molar excess.

-

Enzyme Addition: Introduce an immobilized lipase (e.g., Candida antarctica lipase B, CALB). The use of an immobilized enzyme simplifies post-reaction purification.[12]

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitoring: The reaction progress must be carefully monitored using chiral chromatography (HPLC or GC). The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the acylated product.[12]

-

Workup: Once 50% conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The solvent can then be removed under reduced pressure.

-

Purification: Separate the unreacted this compound from the acylated product using standard techniques like column chromatography.

Analytical Methods for Enantiomeric Separation

The accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.[13][14]

Direct Chiral HPLC Separation

The direct method is often preferred for its simplicity, as it avoids the need for sample derivatization. This approach relies on a Chiral Stationary Phase (CSP), which contains a chiral selector that forms transient, diastereomeric complexes with the analyte enantiomers. Differences in the stability of these complexes lead to different retention times, enabling separation.[13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of chiral compounds, including hydroxy esters.[13][15]

Caption: Workflow for Direct Chiral HPLC Separation.

Protocol: Direct Enantioseparation by HPLC

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[13]

-

Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., Chiralpak® series).[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA). A common starting ratio is 90:10 (v/v). For acidic analytes or to improve peak shape, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often added.[13][14]

-

Chromatographic Conditions:

-

Sample Preparation: Prepare a stock solution of the sample at ~1.0 mg/mL in the mobile phase. Dilute as necessary to an appropriate concentration for injection (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter.[13]

-

Data Analysis: Baseline separation of the two enantiomeric peaks is indicated by a resolution value (Rs) greater than 1.5.[13] The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Indirect Chiral HPLC Separation via Derivatization

The indirect method involves chemically converting the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[13] This method is useful when direct separation is difficult or when enhanced detector sensitivity is desired.

Protocol: Indirect Enantioseparation by HPLC

-

Derivatization:

-

In a clean vial, dissolve ~1 mg of the this compound sample in 1 mL of an anhydrous solvent like Dichloromethane (DCM).

-

Add 1.2 equivalents of a chiral amine, such as (S)-(-)-α-Methylbenzylamine, which will react with the hydroxyl group.

-

Add 1.1 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction.[13]

-

Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Workup: Quench the reaction by adding 1 mL of 1 M HCl. Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.[13]

-

HPLC Analysis:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: A standard achiral reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Analysis: Analyze the resulting diastereomers as you would any standard mixture on an achiral column. The separation of the two diastereomeric peaks allows for the quantification of the original enantiomeric composition.

-

Conclusion

This compound is a fundamentally important chiral building block whose enantiomers are critical for the stereoselective synthesis of pharmaceuticals. A command of the principles of chirality, coupled with robust analytical and synthetic methodologies, is essential for any professional in drug development. The biocatalytic and chromatographic protocols detailed in this guide represent validated, field-proven approaches for the synthesis, resolution, and analysis of these key enantiomers. By understanding the causality behind these experimental choices—from the stereoselective nature of enzymes to the differential interactions on a chiral stationary phase—researchers can confidently and efficiently advance their drug discovery programs, ensuring the development of safe, effective, and enantiomerically pure therapeutics.

References

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 4. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. keyorganics.net [keyorganics.net]

- 8. calpaclab.com [calpaclab.com]

- 9. (S)-Methyl 2-hydroxybutanoate - CAS:73349-08-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. (S)-Methyl-2-hydroxybutanoate | 73349-08-3 | FM71684 [biosynth.com]

- 11. (S)-methyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Natural Occurrence and Sources of Methyl 2-hydroxybutanoate: A Technical Guide for Researchers

Abstract

Methyl 2-hydroxybutanoate, a chiral ester, contributes to the complex aroma profiles of various natural products. While its presence is documented, a comprehensive understanding of its natural origins, biosynthetic pathways, and the analytical methodologies for its characterization remains a subject of ongoing research. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its presence in fruits and fermented beverages. It further proposes a plausible biosynthetic pathway based on established metabolic reactions. Detailed, field-proven protocols for the extraction, identification, and quantification of this volatile compound using gas chromatography-mass spectrometry (GC-MS) are presented, offering researchers and drug development professionals a robust framework for their investigations. This guide aims to bridge the existing knowledge gaps and empower further research into the significance of this compound in natural systems.

Introduction

This compound (C₅H₁₀O₃) is a volatile organic compound that has been identified as a constituent of the aroma profile of certain fruits.[1] Its characteristic fruity odor suggests a potential role in the sensory perception of these natural products.[2] As a chiral molecule, the stereochemistry of this compound may also influence its biological activity and sensory properties, a critical consideration for researchers in fields ranging from food science to pharmacology. Understanding the natural sources and biosynthetic origins of this compound is paramount for harnessing its potential applications and for elucidating its role in biological systems.

This guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its natural occurrence and the analytical techniques required for its study. It is designed to be a practical resource for researchers, offering not just a review of the literature, but also actionable experimental protocols and an understanding of the causality behind methodological choices.

Natural Occurrence of this compound

The presence of this compound has been reported in a limited number of natural sources, primarily within the plant kingdom. Its identification has been largely associated with the volatile fractions of tropical fruits.

Occurrence in Fruits

Current literature indicates that this compound is a natural volatile constituent of:

-

Papaya (Carica papaya) : This tropical fruit is one of the primary sources where the presence of this compound has been documented.[1]

-

Mango (Mangifera indica) : Alongside papaya, mango has also been identified as a natural source of this ester.[1]

The concentration of this compound in these fruits can vary depending on factors such as cultivar, ripeness, and post-harvest handling.

Presence in Fermented Beverages

While the direct presence of this compound in fermented beverages is not extensively documented, the occurrence of structurally related compounds, such as ethyl 2-hydroxy-3-methylbutanoate in wine, suggests the potential for its formation during fermentation processes.[3] The microbial activity inherent in fermentation can lead to a diverse array of esters, and it is plausible that under specific conditions, this compound could be produced.

Biosynthesis of this compound: A Plausible Pathway

A definitive biosynthetic pathway for this compound has not yet been fully elucidated in plants or microorganisms. However, based on known metabolic reactions involving fatty acids and amino acids, a hypothetical pathway can be proposed. This pathway likely involves two key enzymatic steps: α-hydroxylation of a precursor molecule followed by methylation.

A plausible precursor for this compound is 2-hydroxybutanoic acid. The biosynthesis of 2-hydroxybutanoic acid can be linked to amino acid catabolism. The amino acid L-threonine can be deaminated to form 2-ketobutanoic acid, which can then be reduced to 2-hydroxybutanoic acid.

The subsequent esterification of 2-hydroxybutanoic acid to form this compound is likely catalyzed by an alcohol acyltransferase (AAT). These enzymes are known for their role in the formation of volatile esters in fruits and fermented beverages by transferring an acyl group from an acyl-CoA to an alcohol.[4][5] In this case, the enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Caption: A plausible biosynthetic pathway for this compound.

Analytical Methodologies for the Study of this compound

The analysis of this compound from natural matrices typically involves extraction of the volatile fraction followed by separation and identification using chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Extraction of Volatile Compounds from Fruit Matrices

A robust and widely used method for the extraction of volatile compounds from fruit is headspace solid-phase microextraction (HS-SPME). This technique is favored for its simplicity, solvent-free nature, and high sensitivity.

-

Sample Preparation: Homogenize a known weight of the fruit sample (e.g., 5 g of fruit pulp) with a saturated NaCl solution (e.g., 5 mL) in a 20 mL headspace vial. The addition of NaCl increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol) to the sample for quantification purposes.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 45 °C) for a specific time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate between the sample and the headspace.[6]

-

Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to adsorb the volatile compounds.[6]

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the GC-MS system.

Caption: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

| Injector | Splitless mode, 250 °C | Ensures efficient transfer of analytes from the SPME fiber to the column. |

| Column | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or similar polar column | Provides good separation of polar volatile compounds like esters.[6] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance.[6] |

| Oven Program | Initial temp: 40 °C (hold 2 min), ramp to 180 °C at 3 °C/min, then to 230 °C at 10 °C/min (hold 5 min) | A temperature gradient allows for the separation of a wide range of volatile compounds with different boiling points.[6] |

| MS Transfer Line | 250 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization technique for generating reproducible mass spectra. |

| Mass Scan Range | m/z 35-350 | Covers the expected mass-to-charge ratio of this compound and its fragments.[6] |

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with a fixed concentration of the internal standard.

Quantitative Data on Natural Occurrence

While extensive quantitative data is not widely available, the following table summarizes the known natural sources of this compound. Further research is needed to establish typical concentration ranges in these and other potential sources.

Table 2: Documented Natural Sources of this compound

| Natural Source | Scientific Name | Reference |

| Papaya | Carica papaya | [1] |

| Mango | Mangifera indica | [1] |

Conclusion and Future Perspectives

This compound is a naturally occurring ester found in select tropical fruits, contributing to their characteristic aroma. While its biosynthetic pathway is not yet fully elucidated, a plausible route involving the metabolism of L-threonine and subsequent esterification is proposed. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the reliable identification and quantification of this compound in complex natural matrices.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes, particularly the alcohol acyltransferases, responsible for the formation of this compound in plants and potentially in microorganisms.

-

Quantitative Analysis: Conducting comprehensive studies to determine the concentration of this compound in a wider variety of fruits and fermented products to understand its distribution and significance.

-

Enantiomeric Distribution: Investigating the natural enantiomeric ratio of this compound, as this can provide insights into its biosynthetic origins and its sensory and biological properties.

-

Sensory Impact: Performing sensory analysis to determine the precise contribution of this compound to the overall flavor profile of the foods and beverages in which it is found.

By addressing these research questions, a more complete understanding of the role and importance of this compound in the natural world can be achieved, potentially leading to new applications in the food, beverage, and pharmaceutical industries.

References

- 1. The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biorxiv.org [biorxiv.org]

- 4. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring jujube wine flavor and fermentation mechanisms by HS-SPME-GC–MS and UHPLC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological and Safety Profile of Methyl 2-hydroxybutanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-hydroxybutanoate (CAS No: 29674-47-3 / 73349-07-2 for the (R)-enantiomer; C₅H₁₀O₃) is an ester of 2-hydroxybutanoic acid.[1][2][3] It serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and flavoring agents.[4][5] Given its application in research and development settings, a thorough understanding of its toxicological and safety profile is paramount for professionals handling this substance. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, emphasizing the causality behind safety protocols and experimental assessments.

Physicochemical Properties

The physical and chemical characteristics of a substance are fundamental to understanding its behavior and potential hazards, such as flammability and vapor density.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2][3] |

| Appearance | Liquid (presumed) | [6][7] |

| Boiling Point | ~159.3 °C at 760 mmHg | [1][4][8] |

| Density | ~1.05 - 1.1 g/cm³ | [1][4][8] |

| Flash Point | ~54.6 °C | [1][4][8] |

| Vapor Pressure | 0.889 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several key hazards that dictate its handling and storage requirements.[2][3]

GHS Pictograms:

GHS Hazard Statements:

| Hazard Class | Category | GHS Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| (Source: Aggregated data from ECHA C&L Inventory notifications)[2][3] |

Toxicological Profile

This section details the known toxicological endpoints for this compound. The absence of data for certain endpoints is as significant as its presence, indicating areas where caution and assumption of potential hazard are warranted.

Acute Toxicity

Comprehensive acute toxicity data (Oral, Dermal, Inhalation) for this compound is not available in the reviewed literature.[9][10] In the absence of specific LD50 or LC50 values, the substance should be handled with appropriate care to avoid any direct exposure, following the precautionary principle.

Skin Corrosion / Irritation

The substance is classified as causing skin irritation (Category 2).[9][11] Direct contact may lead to inflammation characterized by symptoms such as itching, scaling, redness, and pain.[9][10] This classification is the primary driver for the mandatory use of protective gloves during handling procedures.

Serious Eye Damage / Irritation

This compound is consistently classified as causing serious eye irritation (Category 2A).[2][3][9][11] Eye contact can result in redness, watering, pain, or potentially severe damage.[9][10] This necessitates the use of chemical safety goggles or a face shield.

Respiratory Irritation

As a Category 3 specific target organ toxicant for single exposure, the compound may cause respiratory irritation.[2][9] Inhalation of vapors or mists should be avoided by working in a well-ventilated area or using a certified fume hood.[9]

Other Toxicological Endpoints

-

Respiratory or Skin Sensitization: No data is available to assess the potential for allergic sensitization.

-

Germ Cell Mutagenicity: No information regarding mutagenic potential was found.

-

Carcinogenicity: The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[9]

-

Reproductive Toxicity: No data is available on the reproductive or developmental effects of this compound.

-

Repeated Dose Toxicity: There is insufficient data available to characterize the effects of repeated or chronic exposure.

Experimental Protocol: In Vitro Skin Irritation Assessment

To ensure the trustworthiness of the "Causes skin irritation" classification, a self-validating experimental workflow is essential. The following protocol is a representative methodology based on the OECD Guideline 439 for In Vitro Skin Irritation, which uses reconstructed human epidermis (RhE) models. This approach is chosen for its scientific validity and alignment with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

Objective: To determine the skin irritation potential of this compound by assessing its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Model Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a defined culture medium at 37°C, 5% CO₂ for 24 hours to ensure tissue viability.

-

Test Substance Application: A 10-50 µL aliquot of neat this compound is applied topically to the surface of the RhE tissue. A negative control (Phosphate Buffered Saline) and a positive control (5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure & Incubation: The tissues are exposed to the test substance for 60 minutes at room temperature.

-

Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution to halt the exposure.

-

Post-Exposure Incubation: The tissues are transferred to a fresh culture medium and incubated for 42 hours at 37°C, 5% CO₂ to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

The formazan is extracted from the tissue using an organic solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.

-

-

Data Interpretation:

-

The percentage of cell viability is calculated relative to the negative control tissues.

-

Classification: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritant. This clear, quantitative endpoint provides a self-validating system for the hazard classification.

-

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Risk Management and Handling Procedures

A systematic approach to risk management is critical when handling chemicals with identified hazards.

Caption: Chemical Safety & Risk Management Workflow.

Exposure Controls

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9][11] For procedures that may generate vapors or aerosols, a chemical fume hood is required.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][9] Contaminated clothing should be removed and washed before reuse.[11]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe mist, vapors, or spray.[9] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1][6][11] Store locked up.[11] Recommended storage temperature is between 2°C and 8°C.[1]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.

References

- 1. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]

- 2. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybutanoic acid methyl ester|lookchem [lookchem.com]

- 5. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Hydroxybutanoic acid methyl ester | CAS#:29674-47-3 | Chemsrc [chemsrc.com]

- 9. aksci.com [aksci.com]

- 10. aksci.com [aksci.com]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Research Applications of Chiral Methyl 2-hydroxybutanoate

Abstract

Chiral α-hydroxy esters are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates for creating complex, stereochemically defined molecules.[1][2] This guide focuses on a specific, high-potential member of this class: Methyl 2-hydroxybutanoate. Possessing a single stereocenter at the C2 position, this small ester is a powerful tool for researchers in drug discovery, materials science, and biocatalysis. We will explore its intrinsic properties and delve into its established and potential applications, providing not just theoretical frameworks but actionable, field-proven protocols. The causality behind experimental design, from the selection of reagents to the optimization of reaction conditions, will be a central theme, reflecting a commitment to robust and reproducible science.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This chirality is the source of its utility, allowing for stereospecific interactions and transformations crucial in pharmaceutical and biological contexts.[3] The physical properties of both enantiomers are critical for experimental design, influencing solvent choice, purification methods, and reaction temperature.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-Methyl 2-hydroxybutanoate | (S)-Methyl 2-hydroxybutanoate |

| CAS Number | 73349-07-2[4][5] | 73349-08-3[6][7][8][9][10][11] |

| Molecular Formula | C₅H₁₀O₃[4][5] | C₅H₁₀O₃[6][7][11] |

| Molecular Weight | 118.13 g/mol [4][5] | 118.13 g/mol [7][11] |

| Appearance | Liquid | Clear Liquid[7] |

| Boiling Point | 159.3 °C[4][12] | Not specified |

| Density | 1.05 g/cm³[4] | 1.05 g/cm³[10] |

| Flash Point | 54.6 °C[4][13] | Not specified |

| Purity | Not specified | Min. 95% - 98%[7][8][14] |

Note: Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14] Properties for the (S)-enantiomer are often less detailed in publicly available databases.

Application in Asymmetric Synthesis: A Versatile Chiral Synthon

The primary and most powerful application of chiral this compound is as a chiral building block in asymmetric synthesis.[1][15] This approach, often termed "chiral pool synthesis," leverages a readily available, enantiomerically pure starting material to introduce a specific stereocenter into a more complex target molecule.[2] This strategy is fundamental to modern drug development, where the stereochemistry of a molecule is often critical to its pharmacological activity.[3][16]

A key synthetic transformation is the stereospecific conversion of the C2 hydroxyl group into other functionalities, such as an amino group, to generate chiral α-amino acid derivatives. These derivatives are precursors to a vast array of pharmaceuticals, including the antiepileptic drug Levetiracetam, whose synthesis involves a chiral (S)-2-aminobutyramide intermediate.[17][18]

Workflow: Stereoinvertive Conversion to (R)-Methyl 2-aminobutanoate

The following diagram and protocol outline a robust, two-step sequence for converting (S)-Methyl 2-hydroxybutanoate to its corresponding amino ester with inversion of stereochemistry. This transformation is a cornerstone of chiral building block manipulation.

Caption: Workflow for the conversion of a chiral α-hydroxy ester to an α-amino ester.

Protocol 2.1: Synthesis of (R)-Methyl 2-aminobutanoate